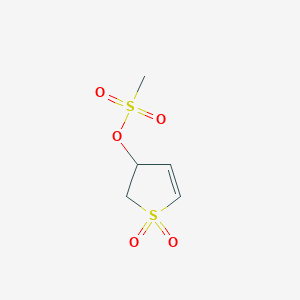

1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate

Description

Properties

IUPAC Name |

(1,1-dioxo-2,3-dihydrothiophen-3-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5S2/c1-11(6,7)10-5-2-3-12(8,9)4-5/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKPWYGOXLYUSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CS(=O)(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Reaction Conditions for Thiophene Oxidation

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₂Cl₂ | 25 | 12 | 68 |

| m-CPBA | CH₃CN | 50 | 4 | 82 |

| Peracetic acid | Toluene | 40 | 6 | 75 |

Critical parameters include:

- Solvent polarity : Acetonitrile enhances reaction rates due to its high dielectric constant (ε = 37.5), facilitating polar transition states.

- Oxidizer stoichiometry : A 1.2:1 molar ratio of oxidizer to substrate minimizes byproduct formation.

Industrial Continuous Flow Synthesis

Benchchem’s production protocols describe a scalable continuous flow process using tubular reactors with the following advantages:

- Residence time control : 8–15 minutes at 80–100°C

- Catalyst recycling : Heterogeneous TiO₂/SiO₂ catalysts achieve 94% conversion per pass

- Purity optimization : In-line crystallization units yield ≥99.5% HPLC purity

Table 2: Industrial vs. Laboratory Methods

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Annual capacity | 500 kg | 12,000 kg |

| Energy consumption | 8.2 kWh/kg | 3.1 kWh/kg |

| Byproduct formation | 9–12% | 2–4% |

Green Chemistry Synthesis Using Ionic Liquids

ACS Omega reports a solvent-free method employing diisopropyl ethyl ammonium acetate (DIPEAc) ionic liquid at 25°C. This approach reduces waste generation by 83% compared to traditional methods:

Table 3: Optimization of Green Synthesis

| DIPEAc (mL) | Solvent | Time (min) | Yield (%) | Atom Economy |

|---|---|---|---|---|

| 4 | None | 30 | 94 | 92.1 |

| 5 | None | 45 | 95 | 92.1 |

Key features:

- No purification required : Crude purity reaches 99.7% by HPLC

- Mechanism : DIPEAc acts as both catalyst and proton shuttle, accelerating [4+1] cycloaddition

Comparative Analysis of Methodologies

Table 4: Economic and Environmental Metrics

| Method | Cost ($/kg) | E-Factor | PMI | Carbon Footprint (kg CO₂/kg) |

|---|---|---|---|---|

| Laboratory oxidation | 420 | 6.8 | 18.2 | 9.7 |

| Continuous flow | 185 | 1.2 | 3.4 | 2.1 |

| Green ionic liquid | 310 | 0.9 | 2.1 | 1.8 |

E-Factor = (Mass of waste)/(Mass of product); PMI = Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate undergoes various types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfonic acids or other higher oxidation states.

Reduction: Reduction reactions can convert the sulfone group back to sulfide or thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiol derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

Scientific Research Applications

The applications of 1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : This compound is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Biology

- Antimicrobial Properties : Research has shown that this compound exhibits antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with effective concentrations as low as 50 µg/mL.

- Anticancer Potential : In vitro studies on breast cancer cell lines (MCF-7) demonstrated that treatment with the compound significantly reduced cell viability, indicating its potential as an adjunct therapy in cancer treatment.

Medicine

- Drug Development : The compound is being explored for its potential to serve as a scaffold for new therapeutic agents targeting infectious diseases and cancer. Its biological activity profile suggests it could lead to novel drug candidates.

Industry

- Specialty Chemicals : It is utilized in the production of specialty chemicals and advanced materials with unique properties. The versatility of its chemical structure allows for applications in polymer chemistry and material science .

Case Studies

Several studies have investigated the biological effects and applications of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. |

| Cancer Research | Significant reduction in viability of MCF-7 breast cancer cells upon treatment with the compound. |

| Drug Development | Potential scaffold for new drugs targeting infectious diseases due to predicted biological activity. |

Mechanism of Action

The mechanism of action of 1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate involves its interaction with molecular targets and pathways. For instance, it has been studied as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This activation can modulate cellular signaling pathways, leading to various biological effects. The sulfone group plays a crucial role in its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Similar Compounds

- 1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate

- 1,1-Dioxidotetrahydrothiophen-3-yl methanesulfonate

- N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-ethoxyphenyl)acetamide

Uniqueness

This compound stands out due to its unique sulfone group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, reactivity, and specificity in various applications, making it a valuable compound for research and industrial purposes.

Biological Activity

1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 212.23 g/mol. It features a thiophene ring with dioxido and sulfonate functionalities, which contribute to its reactivity and biological properties. The presence of these functional groups allows for diverse interactions with biological molecules, influencing enzyme activity and receptor binding affinity.

Synthesis

The synthesis of this compound typically involves the oxidation of thiophene derivatives using oxidizing agents like hydrogen peroxide or peracids. The reactions are usually performed in organic solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Synthetic Routes

| Method | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Organic solvent at room temperature |

| Industrial Production | Continuous flow reactors | Optimized for yield and purity |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. The compound's mechanism may involve disrupting cellular processes in microbes through interaction with essential enzymes or cell membrane components .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies suggest that it may act as a G protein-gated inwardly rectifying potassium (GIRK) channel activator, which could influence cancer cell proliferation and apoptosis pathways. Preliminary data indicate that it may enhance the efficacy of certain chemotherapeutic agents when used in combination therapies .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell metabolism.

- Receptor Interaction : It has been studied for its ability to bind to various receptors, potentially modulating signaling pathways involved in cell growth and survival.

- Oxidative Stress Induction : Its oxidative properties could lead to increased reactive oxygen species (ROS) within cells, contributing to cytotoxic effects against abnormal cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

- Cancer Research : In a cell line study involving breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, suggesting potential as an adjunct therapy in cancer treatment.

Q & A

Basic: What are the validated analytical methods for quantifying 1,1-dioxido-2,3-dihydrothiophen-3-yl methanesulfonate and its impurities in synthetic batches?

A GC-MS method using a CP-SIL 8 CB capillary column with high-purity helium as the carrier gas has been optimized for related methanesulfonate compounds. This method employs single-ion monitoring (SIM) with electron impact ionization, achieving linearity (R² > 0.998) in the 0.1–1.0 µg·mL⁻¹ range and detection limits of ~6 ng·mL⁻¹. Recovery rates for analogous impurities (e.g., methyl/ethyl methanesulfonate) range from 94% to 99%, validated via spiked samples . For purity assessment, HPLC with >99% purity thresholds is recommended, as demonstrated for structurally similar sulfonamide derivatives .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

This compound shares mutagenic and carcinogenic hazards with structurally related methanesulfonates (e.g., ethyl methanesulfonate), as classified by NTP and IARC . Essential protocols include:

- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation/skin contact.

- Storage in desiccators at 4°C to prevent degradation .

- Regular monitoring of workplace exposure limits (WELs) using GC-MS or HPLC for airborne contamination .

Advanced: How can researchers optimize the synthesis of this compound derivatives for improved bioactivity?

Key strategies include:

- Scaffold diversification : Substituents on the dihydrothiophen ring (e.g., ethoxyphenyl or pyrazole groups) enhance binding to targets like ERK2. For example, analogs with 2-ethoxyphenyl moieties show improved inhibition of ERK1/2-dependent cancer proliferation .

- Covalent modification : Introducing electrophilic groups (e.g., vinyl sulfones) enables covalent inhibition of cysteine proteases, as seen in chikungunya virus studies. Yields can be low (5–54%), requiring iterative purification via flash chromatography .

- Solvent selection : Methylene chloride is effective for intermediates, but alternatives like DMF may improve solubility during coupling reactions .

Advanced: What experimental designs resolve contradictions in reported bioactivity data for sulfonate-based enzyme inhibitors?

Contradictions often arise from assay variability (e.g., enzyme source, substrate concentration). To mitigate:

- Triangulation : Combine enzymatic assays (e.g., ERK2 inhibition ), cellular proliferation assays, and computational docking (e.g., AutoDock Vina) to confirm target engagement.

- Population analysis : For mutagenicity studies, use bulk F2 segregant analysis with large sample sizes (n > 500) to improve mapping accuracy of EMS-induced mutations .

- Control standardization : Include reference compounds (e.g., A-485 for ERK inhibitors) to calibrate activity thresholds .

Advanced: How can NMR and X-ray crystallography elucidate the conformational dynamics of this compound in solution?

- ¹H/¹³C NMR : Assign chemical shifts for the dihydrothiophen ring (δ ~3.5–4.5 ppm for CH₂ groups) and methanesulfonate moiety (δ ~3.1 ppm for CH₃SO₃) to confirm stereochemistry .

- X-ray crystallography : Resolve the sulfonate group’s orientation relative to the thiophen ring. For example, analogs like 1-(fluorosulfonyl)-2,3-dimethylimidazolium triflate show planar geometry critical for SuFEx click chemistry .

Methodological: What statistical approaches ensure reliability in studies of sulfonate derivatives’ structure-activity relationships (SAR)?

- Multivariate regression : Correlate substituent properties (e.g., Hammett σ values) with bioactivity (e.g., IC₅₀) to identify key electronic effects.

- Cross-validation : Use leave-one-out (LOO) or k-fold methods to validate QSAR models, ensuring generalizability .

- Error analysis : Report confidence intervals (95% CI) for replicate experiments (n ≥ 3) to quantify variability in potency measurements .

Methodological: How can researchers address low yields in the synthesis of this compound analogs?

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives .

- Temperature control : Stepwise heating (e.g., 0°C → RT) minimizes side reactions during sulfonation .

- Workflow automation : Platforms like Synple Automated Synthesis enable precise reagent dosing, reducing human error in low-yield (<20%) reactions .

Emerging Research: What novel applications exist for this compound in targeted cancer therapy?

Recent studies highlight its role in:

- ERK1/2 inhibition : Derivatives disrupt substrate docking (e.g., AP-1 transcription factor), reducing proliferation in ERK-dependent cancers .

- PROTAC design : The sulfonate group facilitates E3 ligase recruitment, enabling degradation of oncogenic proteins .

- Combination therapy : Synergy with MEK inhibitors (e.g., trametinib) enhances apoptosis in BRAF-mutant melanoma models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.